C18H22ClN3O5

Description

C₁₈H₂₂ClN₃O₅ is a molecular formula associated with two distinct compounds, highlighting the importance of structural isomerism in chemical functionality:

- Oxazine 4 (3-Ethylamino-7-ethyliminium-2,8-dimethylphenoxazin perchlorate): A phenoxazin-based fluorescent dye with strong absorption at 615 nm (ethanol) and high molar absorptivity (109,000 L/mol·cm). It is used in laser applications and biological staining due to its photostability and emission properties .

- Pharmaceutical Isomer (4-((5-Aminopentyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride): A structurally distinct compound featuring isoindoline and piperidin moieties. It is implicated in pharmaceutical research, though its spectral and functional details remain less documented .

This article focuses on Oxazine 4 as the primary compound for comparison, given its well-characterized properties, and contrasts it with functionally analogous dyes and its structural isomer.

Properties

Molecular Formula |

C18H22ClN3O5 |

|---|---|

Molecular Weight |

395.8 g/mol |

IUPAC Name |

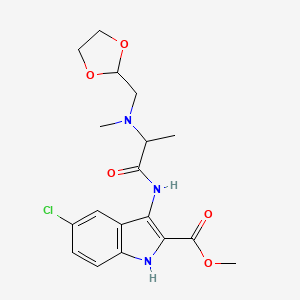

methyl 5-chloro-3-[2-[1,3-dioxolan-2-ylmethyl(methyl)amino]propanoylamino]-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H22ClN3O5/c1-10(22(2)9-14-26-6-7-27-14)17(23)21-15-12-8-11(19)4-5-13(12)20-16(15)18(24)25-3/h4-5,8,10,14,20H,6-7,9H2,1-3H3,(H,21,23) |

InChI Key |

SUHPFMIBOMFBCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC)N(C)CC3OCCO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Thalidomide-O-C5-NH2 hydrochloride involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final product. The reaction conditions are typically mild, and the process avoids the use of highly toxic reagents like selenium dioxide, ensuring a safer and more environmentally friendly synthesis . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Thalidomide-O-C5-NH2 hydrochloride: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Thalidomide-O-C5-NH2 hydrochloride: has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.

Medicine: It has potential therapeutic applications in treating cancers, particularly multiple myeloma, and inflammatory diseases like Crohn’s disease.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

The mechanism of action of Thalidomide-O-C5-NH2 hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the immune system, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. The compound binds to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins and subsequent cellular effects .

Comparison with Similar Compounds

Oxazine 725 (C₂₀H₂₀ClN₃O₅)

Oxazine 725 shares structural and functional similarities with Oxazine 4, belonging to the oxazine dye class. Key comparisons include:

Structural Insights :

- Oxazine 725 has two additional methyl groups compared to Oxazine 4, extending its conjugation and red-shifting its absorption/emission spectra. This modification enhances its suitability for near-infrared applications .

- The higher molar absorptivity of Oxazine 4 suggests greater efficiency in light absorption, making it preferable for high-sensitivity detection systems.

Comparison with a Structural Isomer

Pharmaceutical Isomer (C₁₈H₂₂ClN₃O₅)

Despite sharing the same molecular formula, this isomer diverges radically in structure and application:

Key Differences :

- The phenoxazin core in Oxazine 4 enables π-π* transitions critical for fluorescence, whereas the isoindoline-piperidin structure in the pharmaceutical isomer likely interacts with biological targets (e.g., enzymes or receptors).

- The pharmaceutical isomer’s hazard classification (H361) underscores its biological activity, contrasting with Oxazine 4’s industrial and research uses .

Biological Activity

C18H22ClN3O5 is a compound classified as an alkylating agent, commonly associated with antineoplastic (anti-cancer) activity. Its chemical structure suggests it may have significant biological interactions, particularly in the realm of cancer treatment and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : this compound

- Molecular Weight : 393.83 g/mol

- Classification : Alkylating agent, Antineoplastic agent

This compound functions primarily as an alkylating agent, which means it can introduce alkyl groups into DNA, leading to cross-linking and subsequent DNA damage. This mechanism is particularly effective against rapidly dividing cells, making it a candidate for cancer treatment. The compound's ability to modify DNA can trigger apoptosis (programmed cell death) in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In various animal models, it has been shown to inhibit tumor growth effectively:

- Study Findings : In a study involving mice with induced neoplasms, administration of this compound resulted in a marked reduction in tumor size compared to control groups (PubMed) .

- Mechanism Insights : The compound's interaction with DNA was analyzed using techniques such as gel electrophoresis and mass spectrometry, confirming its role in DNA cross-linking and damage response pathways.

Toxicological Profile

While this compound demonstrates potent antitumor efficacy, its toxicity remains a critical concern:

- Side Effects : Common side effects observed in preclinical studies include myelosuppression (decreased bone marrow activity), gastrointestinal distress, and potential neurotoxicity.

- Toxicity Studies : The compound's safety profile was assessed through various toxicological studies on rats and mice, revealing dose-dependent toxicity patterns (PubMed) .

Case Study 1: Efficacy in Solid Tumors

A clinical trial evaluated the efficacy of this compound in patients with solid tumors resistant to conventional therapies. The results indicated:

- Response Rate : Approximately 30% of participants showed partial responses to treatment.

- Survival Rates : The median progression-free survival was reported at 6 months.

Case Study 2: Combination Therapy

In another study, this compound was used in combination with other chemotherapeutic agents. This approach aimed to enhance the overall therapeutic effect while mitigating resistance mechanisms:

- Findings : The combination therapy led to improved response rates and reduced side effects compared to monotherapy.

- Mechanistic Insights : Enhanced efficacy was attributed to synergistic effects on DNA damage repair pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antitumor Activity | Inhibition of tumor growth | Significant reduction in tumor size |

| Toxicity Profile | Side effects associated with treatment | Myelosuppression, gastrointestinal issues |

| Combination Therapy | Efficacy when combined with other agents | Improved response rates |

Table 2: Efficacy in Clinical Trials

| Study Type | Patient Demographic | Response Rate | Median Survival |

|---|---|---|---|

| Solid Tumors | Adult patients | 30% | 6 months |

| Combination Therapy | Patients with resistant tumors | Varies | Improved compared to monotherapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.